5-methyl-6-[4-(propan-2-yl)benzyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
5-methyl-6-[4-(propan-2-yl)benzyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents such as a methyl group, a propan-2-yl benzyl group, and a trifluoromethyl group. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
The synthesis of 5-methyl-6-[4-(propan-2-yl)benzyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves several steps. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with ortho esters, leading to the formation of the triazole ring. The reaction conditions typically involve acid catalysis to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-methyl-6-[4-(propan-2-yl)benzyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-methyl-6-[4-(propan-2-yl)benzyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 5-methyl-6-[4-(propan-2-yl)benzyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one include other triazolopyrimidines and triazolothiadiazines. These compounds share structural similarities but differ in their substituents and specific biological activities. For example:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a thiadiazine ring fused to a triazole ring and exhibit diverse pharmacological activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: These compounds have different fusion patterns and substituents, leading to unique biological properties.
By comparing these compounds, researchers can identify the unique features and potential advantages of this compound in various applications.
Properties
Molecular Formula |
C17H17F3N4O |
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Molecular Weight |
350.34 g/mol |
IUPAC Name |
5-methyl-6-[(4-propan-2-ylphenyl)methyl]-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C17H17F3N4O/c1-9(2)12-6-4-11(5-7-12)8-13-10(3)21-16-22-15(17(18,19)20)23-24(16)14(13)25/h4-7,9H,8H2,1-3H3,(H,21,22,23) |
InChI Key |
HSWDPZZGBJJEMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)C(F)(F)F)CC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
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